molecular formula C14H18O B1595958 Cyclohexyl m-tolyl ketone CAS No. 3277-78-9

Cyclohexyl m-tolyl ketone

Cat. No. B1595958
CAS RN: 3277-78-9
M. Wt: 202.29 g/mol
InChI Key: QGCLTCPKWGVNFG-UHFFFAOYSA-N
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Description

Cyclohexyl m-tolyl ketone is a chemical compound with the molecular formula C14H18O . It is a derivative of cyclohexanone, a six-carbon cyclic molecule with a ketone functional group .


Synthesis Analysis

The synthesis of Cyclohexyl m-tolyl ketone can be achieved through the condensation of cyclohexyl-phenyl and cyclohexyl-m-tolyl ketones with dimethyl succinate in the presence of potassium t-butoxide . Another method involves the Metal-Catalysed Transfer Hydrogenation of Ketones . The reduction of aryl methyl, ethyl, and chloromethyl ketone with borane and 10 mol% of 2 afforded the corresponding ®-secondary alcohols .


Molecular Structure Analysis

The molecular structure of Cyclohexyl m-tolyl ketone consists of a cyclohexyl group attached to a m-tolyl group via a ketone functional group .


Chemical Reactions Analysis

Cyclohexyl m-tolyl ketone can undergo various chemical reactions. For instance, it can participate in the Baeyer–Villiger oxidation of cyclic ketones with hydrogen peroxide using metal triflates (Ga(OTf)3 and Er(OTf)3) as catalysts . It can also be involved in the Metal-Catalysed Transfer Hydrogenation of Ketones .

Scientific Research Applications

  • Stobbe Condensation and Derivatives Synthesis : Cyclohexyl m-tolyl ketone has been utilized in the Stobbe condensation process. Research by Baddar, El-Newaihy, & Ayoub (1971) showed that this ketone, when condensed with dimethyl succinate, primarily produces trans-half esters, which can be further cyclized into naphthalene derivatives. This indicates its utility in synthesizing complex organic compounds.

  • Photolytic and Photocatalytic Oxidation : In the study of the photolytic oxidation of cyclohexane, cyclohexyl m-tolyl ketone can be a product of interest. Du, Moulijn, & Mul (2006) found that the photocatalytic oxidation of cyclohexane, under certain conditions, leads to the formation of ketones, indicating a potential application in photochemical processes.

  • Green Synthesis of Adipic Acid : Cyclohexyl m-tolyl ketone can also play a role in the green synthesis of adipic acid. A study by Usui & Sato (2003) demonstrated that cyclohexanone, a related compound, can be oxidized to adipic acid using a green method, which could be applicable to cyclohexyl m-tolyl ketone as well.

  • Catalytic Reactions and Compound Synthesis**: The research conducted by Booth, El-Fekky, & Noori (1980) delves into the catalytic reactions involving cyclohexyl phenyl ketone, a compound similar to cyclohexyl m-tolyl ketone. This study highlights the potential of such ketones in various formylation and acylation reactions, contributing to the synthesis of diverse organic compounds.
  • Photocatalytic Oxidation of Alkanes : Cyclohexyl m-tolyl ketone's related compound, cyclohexanone, has been studied in the context of photocatalytic oxidation of alkanes. Boese & Goldman (1992) explored how aromatic ketones can photocatalyze the carbonylation of alkanes, suggesting a potential application for cyclohexyl m-tolyl ketone in similar reactions.

  • Hydrodeoxygenation of Aliphatic Ketones : In the hydrodeoxygenation of aliphatic ketones, cyclohexanone, a compound related to cyclohexyl m-tolyl ketone, was used as a model substrate. The study by Kong et al. (2013) showed promising results, highlighting the potential of cyclohexyl m-tolyl ketone in similar hydrodeoxygenation processes.

  • Catalytic Activation and Multiple Bond Cleavage : The catalytic cleavage of unactivated ketones like cyclohexanone was studied by Sarju et al. (2019). This research indicates the potential of cyclohexyl m-tolyl ketone in catalytic processes involving the activation and cleavage of multiple C–C bonds.

  • Synthesis of Resins : Cyclohexanone, related to cyclohexyl m-tolyl ketone, was used to develop synthetic ketonic resin in a study by Dinda, Pradhan, & Patwardhan (2015). This suggests potential applications of cyclohexyl m-tolyl ketone in the synthesis of specialized resins for industrial use.

Safety And Hazards

Cyclohexyl m-tolyl ketone is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is a combustible liquid that causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed or inhaled .

Future Directions

Future research on Cyclohexyl m-tolyl ketone could focus on developing more reliable and practical methods for the reduction of a variety of ketones, including challenging substrates . Additionally, the utilization of biomass as raw materials to produce useful chemical compounds like Cyclohexyl m-tolyl ketone could be an area of interest .

properties

IUPAC Name

cyclohexyl-(3-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O/c1-11-6-5-9-13(10-11)14(15)12-7-3-2-4-8-12/h5-6,9-10,12H,2-4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGCLTCPKWGVNFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)C2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40186433
Record name Cyclohexyl m-tolyl ketone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclohexyl m-tolyl ketone

CAS RN

3277-78-9
Record name Cyclohexyl(3-methylphenyl)methanone
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Record name Cyclohexyl m-tolyl ketone
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Record name Cyclohexyl m-tolyl ketone
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Record name Cyclohexyl m-tolyl ketone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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